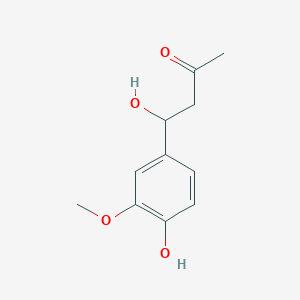

4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one

Description

4-Hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one, also known as zingerone, is a phenolic compound found in ginger. It is known for its sweet, spicy aroma and is a key component in the flavor profile of ginger. Zingerone is formed from gingerol during the cooking or heating of ginger .

Properties

CAS No. |

61152-59-8 |

|---|---|

Molecular Formula |

C11H14O4 |

Molecular Weight |

210.23 g/mol |

IUPAC Name |

4-hydroxy-4-(4-hydroxy-3-methoxyphenyl)butan-2-one |

InChI |

InChI=1S/C11H14O4/c1-7(12)5-10(14)8-3-4-9(13)11(6-8)15-2/h3-4,6,10,13-14H,5H2,1-2H3 |

InChI Key |

KJSXBSGVNXDECP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC(C1=CC(=C(C=C1)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Zingerone can be synthesized by condensing acetone with anisaldehyde to yield anisylidene acetone, followed by hydrogenation in the presence of a palladium catalyst . Another method involves the catalytic condensation of methyl vinyl ketone with phenol, followed by methylation .

Industrial Production Methods

Industrial production of zingerone typically involves the extraction from ginger, where gingerol is converted to zingerone through heating. This method is preferred due to the natural abundance of ginger and the relatively simple extraction process .

Chemical Reactions Analysis

Types of Reactions

Zingerone undergoes various chemical reactions, including:

Oxidation: Zingerone can be oxidized to form vanillin and other related compounds.

Reduction: Reduction of zingerone can yield 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.

Substitution: Zingerone can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

Oxidation: Vanillin and related aldehydes.

Reduction: 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol.

Substitution: Halogenated derivatives and other substituted phenolic compounds.

Scientific Research Applications

Zingerone has a wide range of applications in scientific research:

Chemistry: Used as a flavoring agent and a precursor in the synthesis of other compounds.

Biology: Studied for its antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-diabetic properties.

Industry: Used in the food and cosmetic industries for its flavor and fragrance properties.

Mechanism of Action

Zingerone exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Vanillin: Similar structure but lacks the butanone side chain.

Gingerol: Precursor to zingerone, with a similar structure but different functional groups.

Capsaicin: Similar phenolic structure but with a longer aliphatic chain.

Uniqueness

Zingerone is unique due to its combination of phenolic and ketone functional groups, which contribute to its distinctive flavor and biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both research and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.